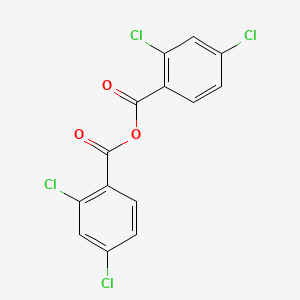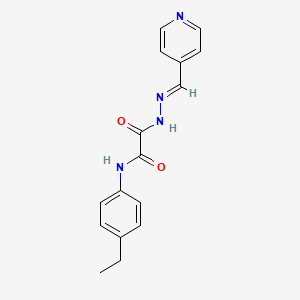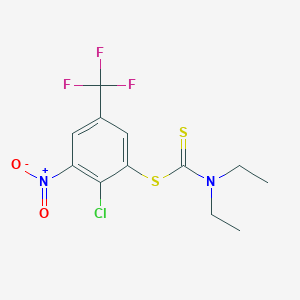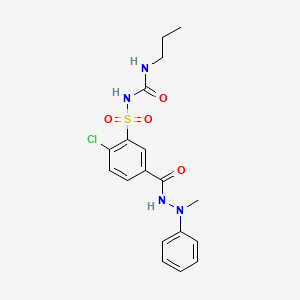
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a propylamino group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine typically involves multiple steps. One common approach is to start with the chlorination of a benzene derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The sulfonyl group is then added via a sulfonation reaction, and the final hydrazine derivative is obtained through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Cyclopiazonic Acid: An indole-containing compound with biological activity.
Uniqueness
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
763111-26-8 |
|---|---|
Formule moléculaire |
C18H21ClN4O4S |
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
1-[2-chloro-5-[(N-methylanilino)carbamoyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C18H21ClN4O4S/c1-3-11-20-18(25)22-28(26,27)16-12-13(9-10-15(16)19)17(24)21-23(2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,21,24)(H2,20,22,25) |
Clé InChI |
BVWWYLKJFZGCPC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NN(C)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B15082463.png)
![4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate](/img/structure/B15082476.png)
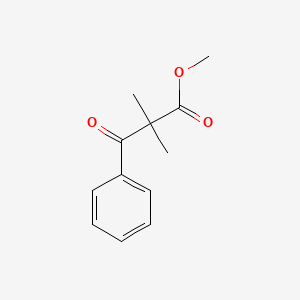
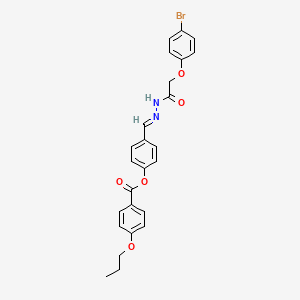
![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15082514.png)

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)

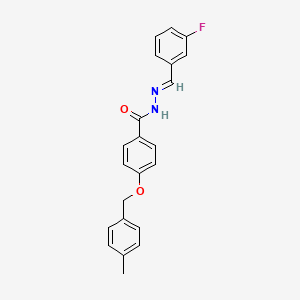
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)
